Physicochemical Properties of Stable Isotope-Labeled Ritonavir: An In-Depth Technical Guide
Physicochemical Properties of Stable Isotope-Labeled Ritonavir: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the antiretroviral drug Ritonavir, with a special focus on its stable isotope-labeled counterparts. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a comparative analysis of the key physical and chemical characteristics that influence the drug's performance and analysis.
Introduction to Ritonavir and Its Stable Isotope-Labeled Forms
Ritonavir is a potent protease inhibitor used in the treatment of HIV infection, primarily as a pharmacokinetic enhancer for other protease inhibitors. Its efficacy is significantly influenced by its physicochemical properties, such as solubility and dissolution rate. Stable isotope-labeled (SIL) versions of Ritonavir, such as Deuterium-labeled Ritonavir (e.g., Ritonavir-d6), are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The underlying principle of using SIL compounds in these assays is that their physicochemical behavior is nearly identical to their unlabeled counterparts, allowing for accurate quantification. However, subtle differences can exist, and understanding these is crucial for robust analytical method development and interpretation of results.
Comparative Physicochemical Properties
The following tables summarize the key physicochemical properties of Ritonavir. While extensive data is available for the unlabeled compound, specific experimental data for stable isotope-labeled Ritonavir is not widely published. The values for the labeled compound are generally expected to be very similar to the unlabeled form. A discussion on the theoretical impact of isotopic labeling follows the tables.
Table 1: General and Physical Properties of Ritonavir
| Property | Standard Ritonavir | Stable Isotope-Labeled Ritonavir (e.g., Ritonavir-d6) | Reference |
| Molecular Formula | C₃₇H₄₈N₆O₅S₂ | C₃₇H₄₂D₆N₆O₅S₂ | [1] |
| Molecular Weight | 720.94 g/mol | 726.98 g/mol | [1] |
| Appearance | White to light-tan powder | Off-White Solid | [2] |
| Melting Point | 120-122 °C (Form I), 125 °C (Form II) | Not available in the searched literature | [3] |
| pKa (Strongest Basic) | 2.84 | Not available in the searched literature | [4] |
| pKa (Strongest Acidic) | 13.68 | Not available in the searched literature | [4] |
| LogP | 4.3 | Not available in the searched literature | [5] |
Table 2: Solubility Profile of Ritonavir
| Solvent | Solubility of Standard Ritonavir | Solubility of Stable Isotope-Labeled Ritonavir (e.g., Ritonavir-d6) | Reference |
| Water | Practically insoluble (1.1 x 10⁻⁴ mg/mL) | Not available in the searched literature | [6] |
| 0.1N HCl | 400 µg/mL | Not available in the searched literature | [5] |
| Methanol | Freely soluble | Slightly Soluble | [6][7] |
| Ethanol | Freely soluble | ≥ 5 mg/mL | [1][6] |
| Isopropanol | Soluble | Not available in the searched literature | [6] |
| DMSO | ~15 mg/mL | ≥ 15 mg/mL | [1][8] |
| Chloroform | Not specified | Slightly Soluble | [7] |
Table 3: Dissolution Characteristics of Ritonavir
| Parameter | Standard Ritonavir | Stable Isotope-Labeled Ritonavir (e.g., Ritonavir-d6) | Reference |
| Intrinsic Dissolution Rate | 0.03 mg/cm²-min in 0.1 N HCl at 37 °C | Not available in the searched literature | [5] |
| Dissolution Medium (USP) | 0.1 N HCl with 25 mM polyoxyethylene 10 lauryl ether | Not available in the searched literature | [9] |
Impact of Stable Isotope Labeling on Physicochemical Properties
The substitution of hydrogen with deuterium, a stable isotope, is the most common form of isotopic labeling for pharmaceutical compounds. While this substitution results in a minimal change in molecular structure, it can have subtle effects on physicochemical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
-
Molecular Weight: As shown in Table 1, the most direct effect is an increase in molecular weight.
-
Melting Point and Boiling Point: The stronger C-D bond can lead to slight changes in intermolecular forces, potentially resulting in minor differences in melting and boiling points. However, these changes are generally small.[10][11]
-
pKa: Deuteration can have a measurable effect on the acid dissociation constant (pKa). Generally, the pKa of a deuterated acid is slightly higher than its non-deuterated counterpart, a phenomenon known as the deuterium isotope effect on acidity.[9][12][13] This is attributed to differences in the zero-point energies of the acidic proton versus the deuteron.
-
Solubility: The solubility of a deuterated compound in a non-deuterated solvent is typically very similar to the unlabeled analog.[14] However, minor differences can arise due to subtle changes in polarity and intermolecular interactions.
-
Dissolution Rate: The kinetic isotope effect, which describes the change in reaction rate upon isotopic substitution, can theoretically influence the dissolution rate. However, for the dissolution of a solid, this effect is generally considered negligible.
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of Ritonavir and its stable isotope-labeled analogs.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of the test compound in an aqueous solution.
Methodology:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.
-
Sample Preparation:
-
Dissolve an accurately weighed quantity of the active pharmaceutical ingredient (API) to achieve a final concentration of approximately 1 mM.
-
For sparingly soluble compounds, a co-solvent such as methanol may be used, and extrapolation methods like the Yasuda-Shedlovsky plot can be employed to determine the pKa in a purely aqueous medium.
-
-
Titration Setup:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.
-
To maintain a constant ionic strength, add a suitable electrolyte, such as 0.15 M potassium chloride solution.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, especially when titrating to a high pH.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Process:
-
Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.
-
Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, ensuring the reading stabilizes (drift < 0.01 pH units per minute).
-
Continue the titration until the pH reaches approximately 12-12.5.
-
-
Data Analysis:
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Determination by Shake-Flask Method
Objective: To determine the equilibrium solubility of the test compound in a specific solvent.
Methodology:
-
Preparation:
-
Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, buffer of a specific pH).
-
Ensure a sufficient excess of solid is present to maintain saturation throughout the experiment.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution appropriately.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Reporting:
Workflow for Solubility Determination:
Caption: Workflow for solubility determination by the shake-flask method.
Intrinsic Dissolution Rate Measurement
Objective: To determine the dissolution rate of a pure substance from a constant surface area.
Methodology:
-
Compact Preparation:
-
Accurately weigh the compound.
-
Compress the powder in a die using a hydraulic press at a defined pressure to form a non-disintegrating compact.
-
Ensure the surface of the compact is smooth and uniform.
-
-
Apparatus Setup:
-
Use a USP rotating disk apparatus (Apparatus 1) or a stationary disk apparatus.
-
The die containing the compact is mounted in a holder, exposing a single, fixed surface area to the dissolution medium.
-
-
Dissolution Testing:
-
Place the die-holder assembly into the dissolution vessel containing a specified volume of pre-warmed (37 ± 0.5 °C) and degassed dissolution medium.
-
Rotate the disk at a specified speed (e.g., 50 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.
-
-
Analysis:
-
Filter the collected samples.
-
Determine the concentration of the dissolved drug in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of the crystalline solid.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-10 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan. Prepare an empty, sealed pan as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Thermal Program:
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the melting point of the substance.
-
-
Data Acquisition:
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
Polymorphic Form Analysis by Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline form (polymorph) of the solid material.
Methodology:
-
Sample Preparation:
-
Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.
-
Mount the powder onto a sample holder.
-
-
Instrument Setup:
-
Place the sample holder in the PXRD instrument.
-
Configure the instrument with the appropriate X-ray source (e.g., Cu Kα radiation) and detector settings.
-
-
Data Collection:
-
Scan the sample over a specified range of 2θ angles (e.g., 5° to 40°).
-
-
Data Analysis:
Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum of the compound for structural confirmation and identification of functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
-
Data Analysis:
Signaling Pathway and Experimental Workflows
Ritonavir Metabolism and CYP3A4 Inhibition
Ritonavir is primarily metabolized by the cytochrome P450 enzymes, particularly CYP3A4. It is also a potent mechanism-based inhibitor of CYP3A4. This dual role is central to its use as a pharmacokinetic booster. The inhibition of CYP3A4 by Ritonavir is complex and is thought to occur through multiple mechanisms.
Logical Relationship of Ritonavir's Interaction with CYP3A4:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Physicochemical considerations in the preparation of amorphous ritonavir-poly(ethylene glycol) 8000 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. <1087> APPARENT INTRINSIC DISSOLUTION-DISSOLUTION TESTING PROCEDURES FOR ROTATING DISK AND STATIONARY DISK [drugfuture.com]
- 5. agilent.com [agilent.com]
- 6. resources.rigaku.com [resources.rigaku.com]
- 7. caymanchem.com [caymanchem.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. faculty.tru.ca [faculty.tru.ca]
- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 11. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 12. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. agilent.com [agilent.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. enamine.net [enamine.net]
- 19. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 20. pharmacopeia.cn [pharmacopeia.cn]
- 21. â©1087⪠Intrinsic DissolutionâDissolution Testing Procedures for Rotating Disk and Stationary Disk [doi.usp.org]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. scielo.br [scielo.br]
- 24. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 25. pharmaguru.co [pharmaguru.co]
- 26. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 27. ngs-technology.com [ngs-technology.com]
- 28. drawellanalytical.com [drawellanalytical.com]
